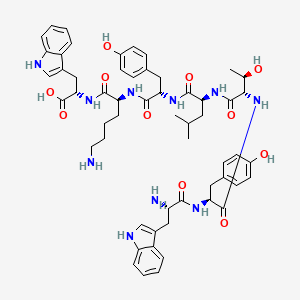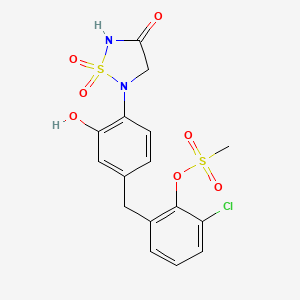
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) is a complex organic compound characterized by its unique structure, which includes a thiadiazolidinone ring, a chlorophenyl group, and a methanesulfonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) typically involves multiple steps, starting with the preparation of the thiadiazolidinone ring. This can be achieved through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. The resulting thiadiazolidinone intermediate is then reacted with a chlorophenyl derivative under controlled conditions to form the desired product. The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride to yield the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The thiadiazolidinone ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazolidinone ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazolidinone ring can yield sulfone derivatives, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted phenyl derivatives.
科学研究应用
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) involves its interaction with specific molecular targets and pathways. The thiadiazolidinone ring and chlorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The methanesulfonate ester can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- 4-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)aniline
- 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)phenyl)phenol
Uniqueness
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) is unique due to the presence of both the thiadiazolidinone ring and the methanesulfonate ester, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C16H15ClN2O7S2 |
|---|---|
分子量 |
446.9 g/mol |
IUPAC 名称 |
[2-chloro-6-[[3-hydroxy-4-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)phenyl]methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H15ClN2O7S2/c1-27(22,23)26-16-11(3-2-4-12(16)17)7-10-5-6-13(14(20)8-10)19-9-15(21)18-28(19,24)25/h2-6,8,20H,7,9H2,1H3,(H,18,21) |
InChI 键 |
OCCLNCADJJLNAS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1=C(C=CC=C1Cl)CC2=CC(=C(C=C2)N3CC(=O)NS3(=O)=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
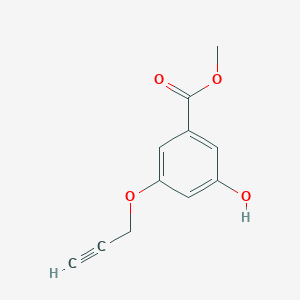

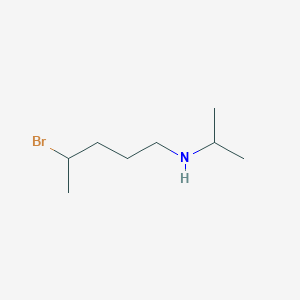
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)

![8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B14175479.png)
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester](/img/structure/B14175498.png)
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
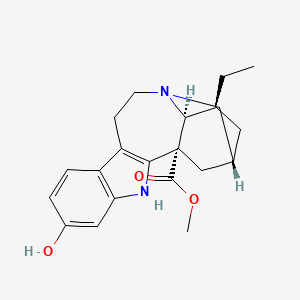
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
